pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol
Overview
Description
pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a heterocyclic compound that contains both an oxane (tetrahydropyran) ring and a pyridine ring, connected via a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol typically involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. One common method involves the use of pyridine-3-carboxaldehyde and tetrahydropyran-4-ol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products Formed
Oxidation: Oxan-4-yl(pyridin-3-yl)carboxylic acid.
Reduction: Oxan-4-yl(piperidin-3-yl)methanol.
Substitution: Halogenated derivatives such as Oxan-4-yl(3-bromopyridin-3-yl)methanol.
Scientific Research Applications
pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Oxan-4-yloxy)pyridin-3-ylmethanol: Similar structure but with an ether linkage instead of a methanol group.
1,3,4-Oxadiazole Derivatives of Pyridines: Compounds with a pyridine ring and an oxadiazole moiety, known for their antimicrobial properties.
Uniqueness
pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol is unique due to its specific combination of an oxane ring and a pyridine ring connected via a methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1226507-32-9 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
oxan-4-yl(pyridin-3-yl)methanol |
InChI |
InChI=1S/C11H15NO2/c13-11(9-3-6-14-7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9,11,13H,3-4,6-7H2 |
InChI Key |
SWQODEKAKVIELZ-UHFFFAOYSA-N |
SMILES |
C1COCCC1C(C2=CN=CC=C2)O |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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